molecular formula C6H14N2O3 B14376813 N-Ethoxy-N-methoxy-N',N'-dimethylurea CAS No. 88470-24-0

N-Ethoxy-N-methoxy-N',N'-dimethylurea

Cat. No.: B14376813
CAS No.: 88470-24-0
M. Wt: 162.19 g/mol
InChI Key: XKIAHUFASXKVTP-UHFFFAOYSA-N
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Description

N-Ethoxy-N-methoxy-N’,N’-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of ethoxy and methoxy groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethoxy-N-methoxy-N’,N’-dimethylurea typically involves the reaction of N,N-dimethylurea with ethyl and methyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N-Ethoxy-N-methoxy-N’,N’-dimethylurea may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to achieve efficient production. Additionally, purification steps, such as recrystallization or distillation, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Ethoxy-N-methoxy-N’,N’-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different substituted ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides, such as ethyl bromide or methyl iodide, are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ureas with different functional groups.

Scientific Research Applications

N-Ethoxy-N-methoxy-N’,N’-dimethylurea has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethoxy-N-methoxy-N’,N’-dimethylurea involves its interaction with molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylurea: A simpler analog without the ethoxy and methoxy groups.

    N-Methoxy-N-methylurea: Contains a methoxy group but lacks the ethoxy group.

    N-Ethoxy-N-methylurea: Contains an ethoxy group but lacks the methoxy group.

Uniqueness

N-Ethoxy-N-methoxy-N’,N’-dimethylurea is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

88470-24-0

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

1-ethoxy-1-methoxy-3,3-dimethylurea

InChI

InChI=1S/C6H14N2O3/c1-5-11-8(10-4)6(9)7(2)3/h5H2,1-4H3

InChI Key

XKIAHUFASXKVTP-UHFFFAOYSA-N

Canonical SMILES

CCON(C(=O)N(C)C)OC

Origin of Product

United States

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